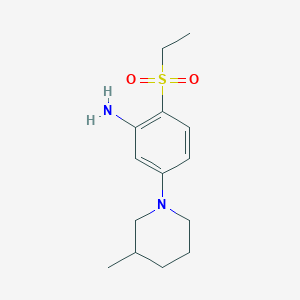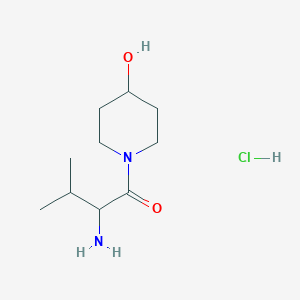![molecular formula C11H13F3N2O B1395084 1-[4-Amino-2-(trifluorometil)fenil]-3-pirrolidinol CAS No. 1220019-17-9](/img/structure/B1395084.png)
1-[4-Amino-2-(trifluorometil)fenil]-3-pirrolidinol
Descripción general
Descripción
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol, also known as 1-(4-aminotrifluoromethylphenyl)-3-pyrrolidinol, is a novel synthetic compound with a wide range of applications in scientific research. It has been studied for its potential therapeutic applications in various medical fields such as neurology, psychiatry, and oncology. 1-(4-aminotrifluoromethylphenyl)-3-pyrrolidinol is a structural analog of the neurotransmitter dopamine, and has been studied for its ability to interact with the dopamine receptor system. This compound has also been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica Antagonista del Receptor CGRP
El grupo trifluorometil es conocido por su aplicación en productos farmacéuticos. Por ejemplo, se utiliza en la síntesis de un antagonista del receptor del péptido relacionado con el gen de la calcitonina (CGRP), que participa en la inervación de los nervios trigeminales sensoriales periféricos y puede ser sensible al dolor .
Síntesis Orgánica Reacciones de Acoplamiento de Suzuki
Este compuesto se puede utilizar en reacciones de acoplamiento de Suzuki para preparar derivados arilo o heteroarilo 2-trifluorometil, que son valiosos en diversas aplicaciones de síntesis orgánica .
Ciencia de Materiales Poliimidas Fluoradas
En la ciencia de los materiales, estos compuestos se utilizan para preparar poliimidas fluoradas con alta transparencia, propiedades térmicas y organosolubilidad. Estas propiedades son cruciales para aplicaciones que requieren características de rendimiento equilibradas .
Síntesis Química Reacciones de Sustitución Nucleofílica
El grupo trifluorometil también es significativo en las reacciones de sustitución nucleofílica, que son fundamentales en la síntesis química para crear moléculas complejas .
Química de Polímeros Poliimidas Fluoradas de Color Claro
En la química de polímeros, el compuesto se utiliza para sintetizar poliimidas fluoradas de color claro basadas en monómeros específicos como el 9,9-bis[4-(4-amino-2-trifluorometilfenoxi)fenil]fluoreno .
Materiales Avanzados Poliimidas Fluoradas Organosolubles
Sirve como precursor de poliimidas fluoradas organosolubles a partir de 2,2-bis[4-(4-amino-2-trifluorometilpenoxi)fenil]sulfona, lo que indica su papel en el desarrollo de materiales avanzados con propiedades específicas de solubilidad y color .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities
Pharmacokinetics
A related compound showed that the area under the plasma concentration-time curve (auc0-∞) and maximum plasma concentration (cmax) increased proportionally with the dose, but the clearance (cl) remained unchanged within the tested doses after single dose administration
Result of Action
A related compound was found to inhibit proliferation and induce differentiation in various types of cancer cells
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of many compounds
Análisis Bioquímico
Biochemical Properties
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to significant biochemical interactions .
Cellular Effects
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the PI3K/AKT signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it affects gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It has been found to inhibit certain enzymes, such as protein kinases, which play a critical role in cell signaling and regulation . This inhibition leads to downstream effects on gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol change over time. The compound exhibits stability under normal storage conditions but may degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol vary with different dosages in animal models. At low doses, it has been observed to promote cell differentiation and growth arrest, while at higher doses, it can induce apoptosis and exhibit toxic effects . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidoreductases . These interactions lead to the formation of metabolites that can further participate in biochemical reactions. The compound’s presence can alter metabolic flux and influence the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in biochemical reactions .
Propiedades
IUPAC Name |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-5-7(15)1-2-10(9)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGVBUOKDUXKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-17-9 | |
| Record name | 1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)


![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)
![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)

![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)
![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)
![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)
![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)
![2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1395023.png)

